molecular formula C23H24O4 B14406517 Bis(3,4-dimethoxyphenyl)phenylmethane CAS No. 86467-27-8

Bis(3,4-dimethoxyphenyl)phenylmethane

Cat. No.: B14406517
CAS No.: 86467-27-8
M. Wt: 364.4 g/mol
InChI Key: WKIARBUKARNPLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(3,4-dimethoxyphenyl)phenylmethane: is an organic compound with the molecular formula C17H18O5 It is characterized by the presence of two methoxy groups attached to the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,4-dimethoxyphenyl)phenylmethane typically involves the reaction of 3,4-dimethoxybenzaldehyde with phenylmagnesium bromide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and catalysts. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Bis(3,4-dimethoxyphenyl)phenylmethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to the corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Bis(3,4-dimethoxyphenyl)phenylmethane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(3,4-dimethoxyphenyl)phenylmethane involves its interaction with various molecular targets. The methoxy groups play a crucial role in its reactivity, influencing its ability to participate in different chemical reactions. The pathways involved may include electron transfer processes and interactions with specific enzymes or receptors.

Comparison with Similar Compounds

  • Bis(3,4-dimethoxyphenyl)methanone
  • 2,6-bis(4-methoxyphenyl)-4-phenylpyridine
  • N-ethyl-N-phenylbenzamide

Comparison: Bis(3,4-dimethoxyphenyl)phenylmethane is unique due to its specific arrangement of methoxy groups and phenyl rings, which confer distinct chemical and physical properties

Properties

CAS No.

86467-27-8

Molecular Formula

C23H24O4

Molecular Weight

364.4 g/mol

IUPAC Name

4-[(3,4-dimethoxyphenyl)-phenylmethyl]-1,2-dimethoxybenzene

InChI

InChI=1S/C23H24O4/c1-24-19-12-10-17(14-21(19)26-3)23(16-8-6-5-7-9-16)18-11-13-20(25-2)22(15-18)27-4/h5-15,23H,1-4H3

InChI Key

WKIARBUKARNPLM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.